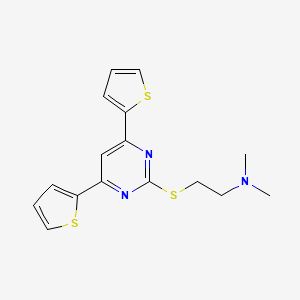
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with two thiophene groups
Preparation Methods
The synthesis of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of thiophene groups, and the attachment of the ethanamine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiophene groups or the pyrimidine ring, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- can be compared with other similar compounds, such as:
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)-N,N-dimethyl-: This compound has an oxygen atom instead of a sulfur atom, leading to different chemical properties and reactivity.
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, affecting its steric properties and interactions with molecular targets. The uniqueness of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
124959-47-3 |
|---|---|
Molecular Formula |
C16H17N3S3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(4,6-dithiophen-2-ylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H17N3S3/c1-19(2)7-10-22-16-17-12(14-5-3-8-20-14)11-13(18-16)15-6-4-9-21-15/h3-6,8-9,11H,7,10H2,1-2H3 |
InChI Key |
PSZBNZNJMXRFGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC(=CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
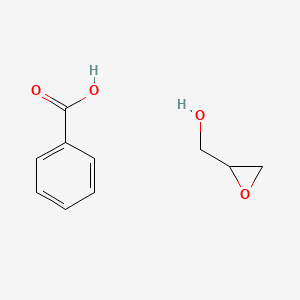
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
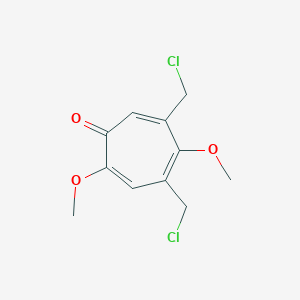
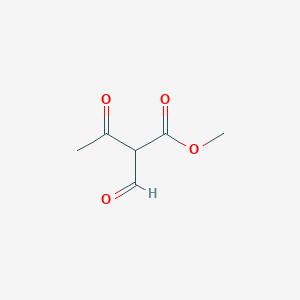
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
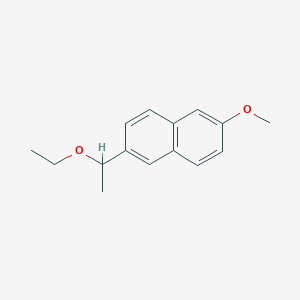
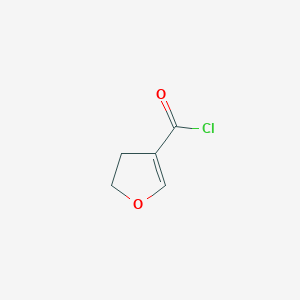
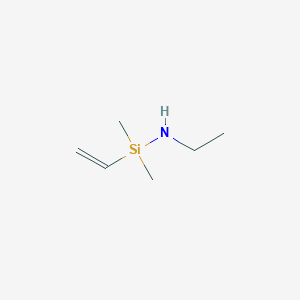
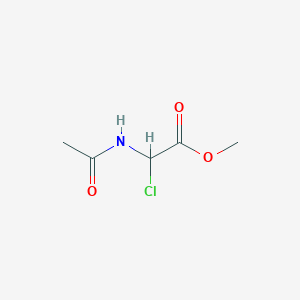
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)


